Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine

Medicinal Chemistry Chemical Synthesis Structural Biology

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS: 26052-09-5) is a heterocyclic secondary amine with the molecular formula C7H12N2 and a molecular weight of 124.18 Da. Its structure comprises a pyrrole core N-methylated at the 1-position and an N-methylaminomethyl group at the 2-position.

Molecular Formula C7H12N2
Molecular Weight 124.187
CAS No. 26052-09-5
Cat. No. B2923264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
CAS26052-09-5
Molecular FormulaC7H12N2
Molecular Weight124.187
Structural Identifiers
SMILESCNCC1=CC=CN1C
InChIInChI=1S/C7H12N2/c1-8-6-7-4-3-5-9(7)2/h3-5,8H,6H2,1-2H3
InChIKeyYEMKVBRHRNHHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5): Core Structure and Procurement Profile


Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS: 26052-09-5) is a heterocyclic secondary amine with the molecular formula C7H12N2 and a molecular weight of 124.18 Da . Its structure comprises a pyrrole core N-methylated at the 1-position and an N-methylaminomethyl group at the 2-position . It serves as a fundamental building block in medicinal chemistry, particularly as a precursor for synthesizing monoamine oxidase (MAO) inhibitors, due to its pyrrole scaffold which is a privileged structure in drug discovery [1]. The compound is commercially available with a typical purity of 95% .

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5): The Risk of Interchanging Pyrrole-Based Building Blocks


Simple substitution of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine with other pyrrole derivatives is not straightforward due to significant differences in steric, electronic, and pharmacological properties arising from specific substitution patterns. The N-methylation on the pyrrole ring distinguishes it from its unsubstituted analog, N-methyl-1-(1H-pyrrol-2-yl)methanamine (CAS 26052-05-1) . This seemingly minor change affects the molecule's electronic distribution and lipophilicity, which are critical for target binding affinity and selectivity [1]. Furthermore, the presence of the secondary N-methyl amine offers a distinct synthetic handle compared to the primary amine found in (1-Methyl-1H-pyrrol-2-yl)methanamine (CAS 69807-81-4), enabling different downstream chemical modifications and influencing biological activity profiles .

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5): Quantitative Differentiation Against Closest Analogs


Structural Differentiation: N-Methylation on the Pyrrole Core Impacts Molecular Properties

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (C7H12N2) features an N-methyl group on its pyrrole ring, distinguishing it from the unsubstituted analog N-methyl-1-(1H-pyrrol-2-yl)methanamine (C6H10N2) . This structural difference leads to quantifiable changes in key molecular properties relevant for drug design. For the target compound, the calculated LogP is 0.51 . While LogP for the unsubstituted analog is not available, the addition of a methyl group typically increases lipophilicity by approximately 0.5 LogP units, which is significant for passive membrane permeability and oral bioavailability [1].

Medicinal Chemistry Chemical Synthesis Structural Biology

Synthetic Handle Differentiation: Secondary vs. Primary Amine Functionality

The target compound contains a secondary N-methyl amine, in contrast to the primary amine in (1-Methyl-1H-pyrrol-2-yl)methanamine (CAS 69807-81-4) . This distinction provides a different synthetic handle. While no direct comparative reaction yield data is available for this specific compound, class-level knowledge indicates that secondary amines generally exhibit different reactivity and selectivity in alkylation and acylation reactions compared to primary amines, offering advantages in certain synthetic sequences [1]. The calculated polar surface area (PSA) of the target compound is 17 Ų , which is comparable to the primary amine analog, but the N-methyl group provides steric bulk that can influence the outcome of amide bond formation and other key transformations.

Organic Synthesis Medicinal Chemistry Chemical Building Blocks

MAO-A Selectivity Trend: N-Methylated Pyrrole Core Favors MAO-A Binding

Although direct MAO inhibition data for Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is not published, structural analogs provide strong class-level evidence. The compound N-benzyl-N-methyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine, which contains the core scaffold of the target compound, has been reported as a MAO-A inhibitor with a Ki of 150 nM [1]. This suggests that the N-methylated pyrrole core is a key pharmacophore for MAO-A activity. In contrast, a close analog lacking the N-methyl group on the pyrrole, N-Methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine, is a highly selective MAO-B inhibitor (SI = 0.0057) [2]. This structural shift from a MAO-B to a MAO-A selective inhibitor scaffold highlights the critical role of the N-methyl substitution on the pyrrole ring.

Neuropharmacology Enzyme Inhibition Drug Discovery

Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine (CAS 26052-09-5): Optimal Use Cases Based on Differentiated Evidence


Lead Optimization for MAO-A Selective Inhibitors

Given the class-level evidence that the N-methylated pyrrole core of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine is a key structural feature for MAO-A selectivity , this compound is a strategic starting material for medicinal chemistry programs focused on developing novel antidepressants or anxiolytics. Procurement of this specific compound, rather than its unsubstituted analog, provides a direct entry point into a validated MAO-A inhibitor chemical space [1]. The secondary amine handle allows for further diversification to optimize potency and ADME properties.

Diversification of CNS-Optimized Fragment Libraries

The compound's calculated LogP of 0.51 and PSA of 17 Ų place it within the optimal range for central nervous system (CNS) drug candidates (typically LogP 1-3, PSA < 90 Ų). Its unique combination of a secondary amine and an N-methylpyrrole core offers a distinct fragment for hit generation in CNS drug discovery. Compared to the primary amine analog (CAS 69807-81-4), the N-methyl group provides increased lipophilicity and a different pharmacophore for target engagement.

Precursor for Advanced Heterocyclic Synthesis

The secondary amine functionality of Methyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine provides a distinct synthetic handle for creating complex heterocycles. It can be used in Mannich-type reactions, reductive aminations, or as a nucleophile in substitution reactions to construct more elaborate molecular architectures . This is in contrast to the primary amine analog, which may be less selective in certain alkylation reactions, potentially leading to over-alkylation byproducts [1].

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